6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the chromene core.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 2-chlorophenylacetic acid under coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group of the chromene core using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms on the phenyl and chromene rings can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core can interact with the active site of enzymes, inhibiting their activity. The pyrrolidine moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The overall effect is modulation of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the pyrrolidine and chlorophenyl groups.
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom on the chromene core.
6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxylic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The unique combination of the chromene core, pyrrolidine ring, and chlorophenyl group in 6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C22H20Cl2N2O3 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
6-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-14-7-8-20-16(11-14)19(27)12-21(29-20)22(28)25-13-18(26-9-3-4-10-26)15-5-1-2-6-17(15)24/h1-2,5-8,11-12,18H,3-4,9-10,13H2,(H,25,28) |
InChI Key |
GFGFPPWKHHDIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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